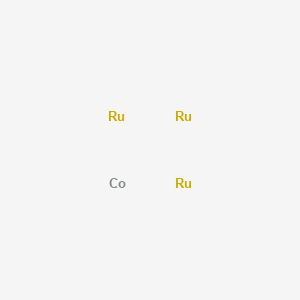
Cobalt--ruthenium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–ruthenium (1/3) is a bimetallic compound composed of cobalt and ruthenium in a 1:3 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and medicine. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/3) can be synthesized using various methods, including:
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: This method involves the reaction of cobalt and ruthenium precursors in a hydrothermal environment, leading to the formation of cobalt ruthenium sulfides.
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/3) typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired application and the specific properties required for the final product.
化学反応の分析
Types of Reactions
Cobalt–ruthenium (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving hydrogenation reactions.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Hydrogen gas is often used as a reducing agent, especially in hydrogenation reactions.
Substitution: Various ligands, such as phosphines and amines, can be used to replace existing ligands on the metal centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can produce hydrocarbons, while oxidation reactions can yield oxides of cobalt and ruthenium.
科学的研究の応用
Cobalt–ruthenium (1/3) has a wide range of scientific research applications, including:
作用機序
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
類似化合物との比較
Cobalt–ruthenium (1/3) can be compared with other similar compounds, such as:
Ruthenium-Cobalt Nanoalloys: These nanoalloys exhibit similar catalytic properties but may differ in terms of stability and efficiency.
Iron-Cobalt and Iron-Ruthenium Complexes: These complexes are used in similar applications but may have different electronic and structural properties.
Uniqueness
The unique combination of cobalt and ruthenium in a 1:3 ratio offers enhanced catalytic activity and stability compared to other bimetallic systems. The synergistic effects of cobalt and ruthenium make this compound particularly effective in various applications, including catalysis and energy storage.
Conclusion
Cobalt–ruthenium (1/3) is a versatile compound with significant potential in various scientific research applications. Its unique properties and synergistic effects make it a valuable material for catalysis, energy storage, and medicinal applications. Further research and development in this field could lead to new and innovative uses for this compound.
特性
CAS番号 |
581102-60-5 |
|---|---|
分子式 |
CoRu3 |
分子量 |
362.1 g/mol |
IUPAC名 |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
InChIキー |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
正規SMILES |
[Co].[Ru].[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
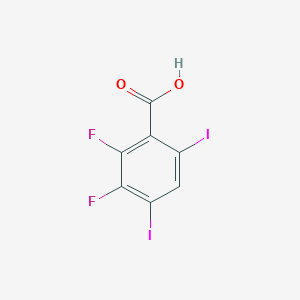
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
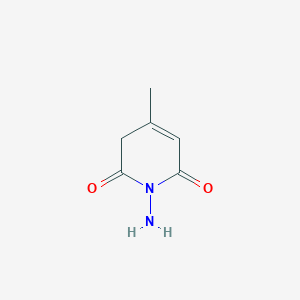


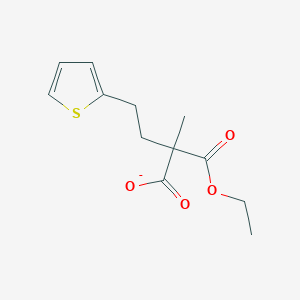
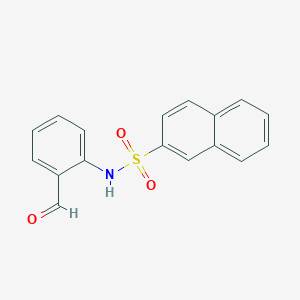
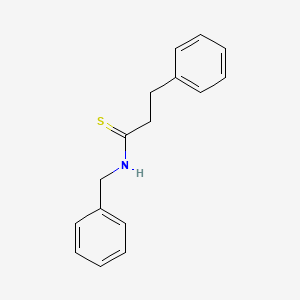
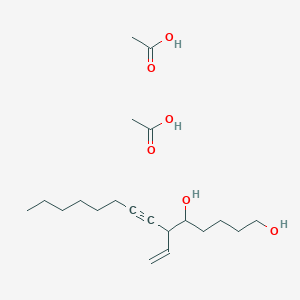
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
